molecular formula C9H7NO4 B092724 2-Nitrocinnamic acid CAS No. 1013-96-3

2-Nitrocinnamic acid

Cat. No.: B092724
CAS No.: 1013-96-3
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

2-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various fine chemicals.

Safety and Hazards

2-Nitrocinnamic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. For instance, cinnamic acid can be nitrated using concentrated nitric acid in the presence of acetic anhydride at low temperatures (0–5°C) to yield this compound . Another method involves the condensation of 2-nitrobenzaldehyde with acetaldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of cinnamic acid using nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yields and purity of the product. The resulting this compound is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Stannous chloride (SnCl₂) in ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2-Aminocinnamic acid.

    Oxidation: 2-Nitrocinnamaldehyde.

    Substitution: Various substituted cinnamic acid derivatives.

Comparison with Similar Compounds

2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in the presence of the nitro group at the ortho position, which significantly influences its chemical reactivity and biological activities compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
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Record name o-Nitrocinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
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Record name o-nitrocinnamic acid
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Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the biological activities reported for 2-nitrocinnamic acid derivatives?

A1: Research suggests that certain derivatives of this compound demonstrate promising antifungal and immunomodulatory properties. For instance, isopropyl 2-nitrocinnamate exhibited notable antifungal activity against various Candida species, showing the best minimum inhibitory concentration (MIC) among the tested derivatives []. Additionally, some this compound derivatives, particularly those incorporating a benzimidazole moiety, displayed significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, suggesting potential for immunomodulatory applications [].

Q2: How does the structure of this compound influence its ability to form coordination polymers?

A2: The structure of this compound, featuring both a carboxylate group and a nitro group capable of participating in hydrogen bonding, enables the formation of coordination polymers. In the case of sodium 2-nitrocinnamate dihydrate, the sodium ion coordinates with oxygen atoms from both the carboxylate and water molecules, creating a one-dimensional polymeric chain. The nitro group contributes to structural stability through intra-chain hydrogen bonding with water molecules [].

Q3: Can this compound be used as a starting material in organic synthesis?

A3: Yes, this compound serves as a versatile building block in organic synthesis. It can be readily converted to various derivatives, including esters, amides, and heterocyclic compounds. For example, researchers have synthesized a series of alkyl and aryl esters of this compound using Fischer esterification, nucleophilic substitution, and the Mitsunobu reaction. These derivatives were then evaluated for their antifungal properties []. Additionally, reactions with 2-aminobenzimidazole yielded substituted amides and tetrahydropyrimido[1,2-a]benzimidazol-2-ones, highlighting the utility of this compound in constructing diverse molecular scaffolds [].

Q4: Has this compound been explored for its potential in treating alpha 1-antitrypsin deficiency (AATD)?

A4: Interestingly, a derivative of this compound, specifically 4',5'-(methylenedioxy)-2-nitrocinnamic acid, has been identified as a potential therapeutic lead for AATD []. Molecular docking studies predicted its binding to the polymerization interface of the mutant alpha 1-antitrypsin (Z-variant), which was further supported by its co-localization with Z-hAAT in cellular models. This interaction was found to promote Z-hAAT degradation, decrease its intracellular accumulation, and even alleviate liver fibrosis in a mouse model of AATD []. This research highlights the potential of exploring this compound derivatives for novel therapeutic applications.

Q5: Are there any studies investigating the catalytic applications of this compound derivatives?

A5: While the provided abstracts don't directly address the catalytic properties of this compound itself, its use as a starting material for synthesizing heterocyclic compounds like 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives suggests a potential avenue for exploring its catalytic applications []. These heterocyclic compounds are known for their wide range of biological activities and are frequently employed as catalysts or ligands in various chemical transformations. Further research is needed to fully explore the potential of this compound and its derivatives in catalytic applications.

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